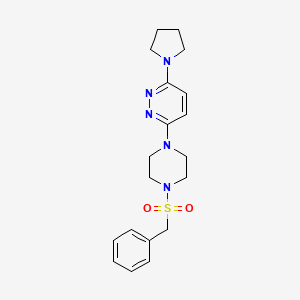

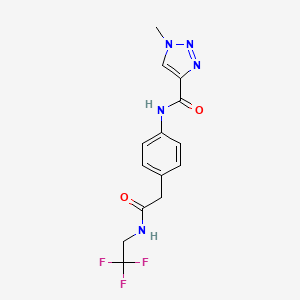

![molecular formula C22H26N4O6S B2523368 N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-76-1](/img/structure/B2523368.png)

N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the benzo[d][1,3]dioxole moiety and the piperazine ring are present in compounds with significant biological activities. For instance, N-alkyl benzamide derivatives with the benzo[d][1,3]dioxole group have been evaluated for their umami flavor and toxicological safety in food and beverage applications .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of various substituents to achieve the desired biological activity. For example, alkylamino derivatives of N-benzylpyrazine-2-carboxamide were synthesized through nucleophilic substitution reactions, which could be a similar strategy employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. The presence of a benzo[d][1,3]dioxole moiety can influence the compound's electronic properties and its ability to interact with receptors or enzymes. Similarly, the piperazine ring is a common feature in many drug molecules, often contributing to the compound's binding affinity and selectivity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. For instance, the amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing or electron-donating substituents can affect the molecule's reactivity. The benzo[d][1,3]dioxole group, for example, can undergo metabolic transformations such as oxidative scission, as seen in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound, including solubility, stability, and lipophilicity, are essential for its pharmacokinetic profile. These properties can be influenced by the compound's molecular structure and substituents. For example, the introduction of electron-withdrawing groups can affect the compound's pKa and, consequently, its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area often involves the synthesis of novel compounds using N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide as a building block or derivative. Studies may explore different synthetic pathways to create new molecules with unique structural features and investigate their physical and chemical properties. For instance, the development of new pyridine derivatives with antimicrobial activities illustrates the compound's utility in synthesizing biologically active molecules (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6S/c1-16-3-6-18(7-4-16)33(29,30)26(22(28)25-11-9-24(2)10-12-25)14-21(27)23-17-5-8-19-20(13-17)32-15-31-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFHWZJBWXYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

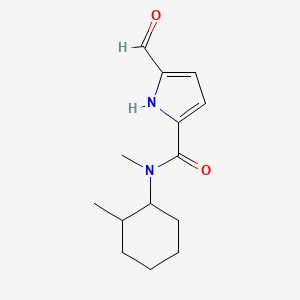

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

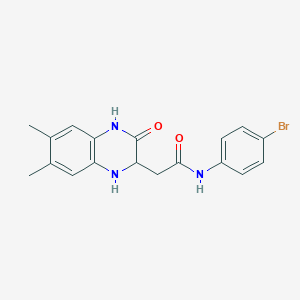

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

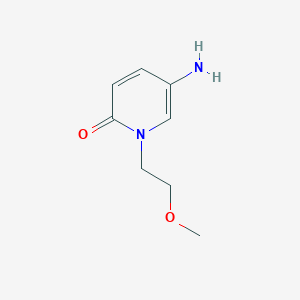

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)

![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)